molecular formula C19H24Cl2N2O3S B12682973 2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate CAS No. 178979-52-7

2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate

Cat. No.: B12682973
CAS No.: 178979-52-7
M. Wt: 431.4 g/mol
InChI Key: ZPAYRTYWSCSUOJ-UHFFFAOYSA-N
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Description

2-((5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate typically involves multiple steps. One common method includes the reaction of 3,5-dichlorothiophenol with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with ethyl acetate to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring and the phenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate
  • 2-((5-(3,5-Dichlorophenylthio)-1-ethyl-4-methyl-1H-imidazol-2-yl)methoxy)ethyl acetate

Uniqueness

2-((5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

178979-52-7

Molecular Formula

C19H24Cl2N2O3S

Molecular Weight

431.4 g/mol

IUPAC Name

2-[[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methoxy]ethyl acetate

InChI

InChI=1S/C19H24Cl2N2O3S/c1-5-23-17(11-25-6-7-26-13(4)24)22-18(12(2)3)19(23)27-16-9-14(20)8-15(21)10-16/h8-10,12H,5-7,11H2,1-4H3

InChI Key

ZPAYRTYWSCSUOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COCCOC(=O)C

Origin of Product

United States

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